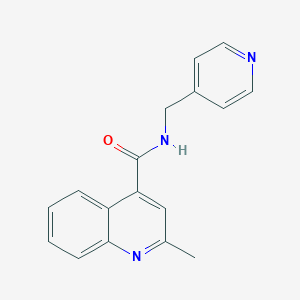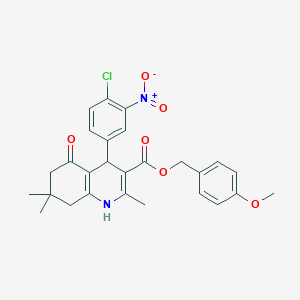![molecular formula C11H12N4O2 B5136652 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as MTA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MTA is a member of the triazine family of compounds, which are known for their diverse properties and applications in the fields of chemistry, biology, and medicine. In
作用机制
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one exerts its effects through various mechanisms, including the inhibition of enzymes involved in DNA synthesis and repair, the modulation of neurotransmitter release and uptake, and the disruption of cellular signaling pathways. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which leads to the inhibition of cancer cell growth. In addition, this compound has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of synaptic transmission, and the modulation of neurotransmitter release and uptake. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for laboratory experiments, including its high potency and specificity for certain enzymes and pathways, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
未来方向
There are several potential future directions for research on 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, including the development of new cancer therapies that target specific enzymes and pathways, the investigation of this compound's effects on other neurotransmitter systems, and the development of more potent and selective this compound derivatives. In addition, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising compound with diverse applications in various fields of scientific research. Its potential to inhibit cancer cell growth, enhance synaptic transmission, and modulate neurotransmitter release and uptake make it a valuable tool for investigating the underlying mechanisms of various diseases and developing new therapies. However, further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential applications in other fields.
合成方法
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with methyl isocyanate and triethylamine, or the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate. The product can then be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. In neuroscience, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. In agriculture, this compound has been used as a herbicide to control the growth of weeds.
属性
IUPAC Name |
5-(4-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYMWURATYZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)

amine oxalate](/img/structure/B5136663.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
